Compound Description: The crystal structure of this compound (C28H18ClN3) was determined at 173 K. It crystallizes in the monoclinic space group P21/c .
Relevance: This compound shares the core pyrazolo[4,3-c]quinoline structure with 1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline. The primary differences are the position of the chlorine substituent on the phenyl ring (para vs. meta) and the presence of two phenyl substituents at positions 6 and 8 instead of a single phenyl at position 3 and a fluorine at position 7.
1-Phenylpyrazolo[4,3-c]pyridines
Compound Description: These compounds were synthesized via Sonogashira-type reactions using 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes as precursors. The reaction involved cross-coupling with various alkynes followed by treatment with tert-butylamine. The resulting 1-phenylpyrazolo[4,3-c]pyridines were then used to prepare corresponding 1-phenylpyrazolo[4,3-c]pyridine 5-oxides and 7-iodo-1-phenylpyrazolo[4,3-c]pyridine 5-oxides. Detailed NMR spectroscopic investigations were conducted on all synthesized products .
Relevance: Although lacking the quinoline ring, these compounds share the pyrazolo[4,3-c]pyridine core with 1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline, emphasizing the importance of this core structure as a building block for various bioactive molecules. The synthesis strategies employed for these related compounds may also be relevant for accessing modifications of the target compound.
1-(4-Fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, 1-(4-Chlorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, and 1-(3-Methylphenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Compound Description: These three closely related compounds are all 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines. Their molecular conformations and hydrogen bonding patterns were extensively studied. Each compound features a reduced pyridine ring adopting a half-chair conformation with the methylsulfonyl substituent in an equatorial position .
Relevance: These compounds highlight the structural diversity possible within the pyrazolo[4,3-c]pyridine class, with variations in the aryl group substituents and the presence of a reduced pyridine ring. Although 1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline contains a fully aromatic quinoline ring, the shared pyrazolo[4,3-c]pyridine core and the presence of halogenated phenyl substituents demonstrate a close structural relationship. The study of these related compounds' conformations and hydrogen bonding may provide insights into the structural properties of the target compound .
Compound Description: This series of compounds was synthesized and evaluated for antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines. Several of these compounds displayed low micromolar GI50 values, indicating their potential as anticancer agents .
Relevance: The core pyrazolo[4,3-c]pyridine structure present in these compounds is also found in 1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline. Although the 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines lack the quinoline ring, they demonstrate the potential of this scaffold for biological activity, particularly in the context of antiproliferative activity, which may warrant further exploration in the target compound .
Compound Description: The crystal structure of this compound (C28H18FN3) was analyzed, revealing a nearly planar 1H-pyrazolo[3,4-b]quinoline core with phenyl substituents at positions 1, 3, and 4 twisted away from the core .
Relevance: This compound shares the core pyrazolo[3,4-b]quinoline structure with 1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline. The key differences are the isomeric pyrazoloquinoline system, the fluorine substituent at position 6 instead of position 7, and the presence of three phenyl substituents instead of one phenyl and one chlorophenyl substituent. Despite these differences, the shared core structure and the presence of a halogen substituent on the quinoline ring indicate a close structural relationship .
Compound Description: This compound was unexpectedly synthesized via a non-classical Pschorr reaction. It exhibits binding affinity for the central benzodiazepine receptor, highlighting its potential biological activity .
Relevance: Although differing in the substitution pattern on the pyrazole and quinoline rings, this compound shares the core pyrazolo[4,3-c]quinoline structure with 1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline. The presence of a 1-phenyl substituent and the observed biological activity in this related compound suggests potential pharmacological properties for the target compound that may be worth exploring .
Compound Description: These compounds were synthesized from alkyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetates by transformation with N- and C-nucleophiles followed by cyclization .
Relevance: The pyrazolo[4,3-c]pyridine core found in these compounds is also present in 1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline, highlighting the importance of this structure as a starting point for diverse chemical modifications. While the carboxylate and 3-oxo-2-phenyl substituents differ from the target compound, the shared core structure suggests possible synthetic strategies for modifying the pyrazolopyridine moiety .
Compound Description: This series of 5-substituted compounds was synthesized from ethyl (2E)-3-dimethylamino-2-[(4Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]propenoate through reactions with N-nucleophiles .
Relevance: These compounds demonstrate the versatility of the pyrazolo[4,3-c]pyridine core found in 1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline, specifically the potential for introducing various substituents at the 5-position. The synthetic strategies used for these related compounds may provide inspiration for modifying the target compound at similar positions .
Compound Description: The crystal structure of this compound, which crystallizes with Z' = 3 in the Pī space group, was determined. The three independent molecules in the unit cell exhibit similar conformations, featuring a screw-boat form in the non-aromatic carbocyclic rings .
Relevance: This compound shares the core benzo[h]pyrazolo[3,4-b]quinoline structure with 1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline. Despite differences in the pyrazoloquinoline isomer, the tert-butyl group at position 8, and the dihydro ring system, the presence of a chlorophenyl substituent at position 7 highlights the structural similarities and potential for halogenated aryl groups at this position .
8-Methyl-7-(4-chlorophenyl)-10-phenyl-6,10-dihydro-5H-benzo[h]pyrazolo[3,4-b]quinoline, 8-methyl-7-(3-pyridinyl)-10-phenyl-6,10-dihydro-5H-benzo[b]pyrazolo[3,4-b]quinoline, and 8-methyl-7-(4-pyridinyl)-10-phenyl-10H-benzo[h]pyrazolo[3,4-b]quinoline
Compound Description: These three compounds belong to the 7-aryl-benzo[h]pyrazolo[3,4-b]quinoline series. The last compound was unexpectedly obtained as an oxidized product during an attempted synthesis of the corresponding dihydro derivative. Structural comparisons within this series, as well as with isomeric 11-aryl-benzo[f]pyrazolo[3,4-b]quinolines, were conducted .
Relevance: The core benzo[h]pyrazolo[3,4-b]quinoline structure and the presence of aryl substituents at position 7 in these compounds highlight their structural relationship with 1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline, despite differences in the pyrazoloquinoline isomer, the methyl group at position 8, and the presence of a dihydro ring system. The study of these related compounds, particularly their structural comparisons with isomeric series, provides valuable information on the influence of aryl substituents and structural variations on the overall molecular conformation and intermolecular interactions .
Overview
1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound classified as a quinoline derivative. This compound is recognized for its potential biological activities, particularly in medicinal chemistry. It features a unique structural framework that incorporates both pyrazolo and quinoline moieties, which are known for their diverse pharmacological properties. The compound's Chemical Abstracts Service (CAS) Number is 901045-12-3, and its molecular formula is C22H13ClFN3, with a molecular weight of 373.8 g/mol.
Synthesis Analysis
The synthesis of 1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be achieved through various methods. One notable approach involves the Pschorr reaction, a non-classical method that facilitates the formation of heterocyclic compounds from aryl halides and other reagents. This method is advantageous due to its ability to generate the desired pyrazoloquinoline structure efficiently. The reaction typically requires specific conditions such as temperature control and the presence of suitable catalysts to promote the formation of the fused ring system.
Conditions: Elevated temperatures and possibly inert atmospheres to prevent unwanted side reactions.
Yield: The yield can vary based on the specific conditions employed during synthesis.
Molecular Structure Analysis
The molecular structure of 1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline features a bicyclic framework consisting of a quinoline core fused with a pyrazole ring. The presence of substituents such as chlorine and fluorine on the aromatic rings significantly influences its electronic properties.
Molecular Geometry: The compound exhibits a nearly planar conformation, which is essential for its biological activity.
Chemical Reactions Analysis
The chemical reactivity of 1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be attributed to its various functional groups. The aromatic rings are likely to undergo electrophilic aromatic substitution reactions due to their electron-rich nature. Additionally, the halogen substituents (chlorine and fluorine) may facilitate nucleophilic aromatic substitution reactions.
Technical Details
Electrophilic Aromatic Substitution: Can occur at positions ortho or para to existing substituents.
Nucleophilic Aromatic Substitution: Particularly relevant due to the presence of electron-withdrawing groups like chlorine.
Mechanism of Action
The mechanism of action for 1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is primarily linked to its interaction with biological targets such as receptors or enzymes. Its structure allows it to bind effectively to specific sites, potentially influencing cellular pathways.
Process
Binding Affinity: The compound may exhibit binding affinity for central benzodiazepine receptors, indicating potential anxiolytic or sedative effects.
Biological Activity: The presence of halogens and phenyl groups enhances its interaction with biological macromolecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline are influenced by its molecular structure:
Properties
Molecular Weight: 373.8 g/mol
Density: Not available
Boiling Point: Not available
Melting Point: Not available These properties suggest that the compound may exhibit moderate solubility in organic solvents but limited solubility in water due to its nonpolar characteristics.
Applications
The applications of 1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline are primarily in scientific research and medicinal chemistry:
Scientific Uses
Pharmacological Research: Investigated for its potential as an anxiolytic or sedative agent due to its interaction with benzodiazepine receptors.
Fluorescent Molecular Sensors: Its structural characteristics make it suitable for developing sensors in analytical chemistry.
Photonic Materials Development: Studies on optical absorption and quantum chemical properties highlight its potential in photonic applications.
Future research may focus on synthesizing related derivatives to explore enhanced biological activities or improved pharmacokinetic profiles.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.